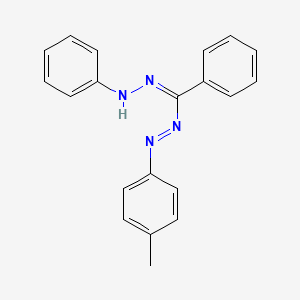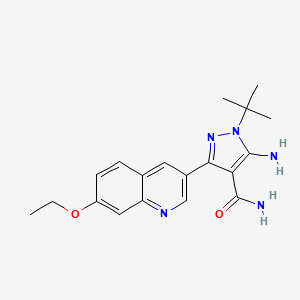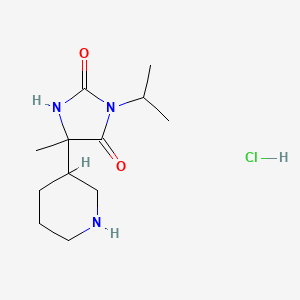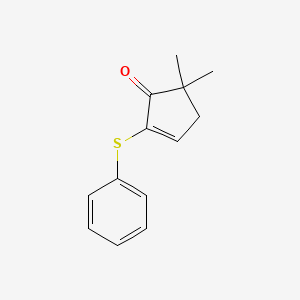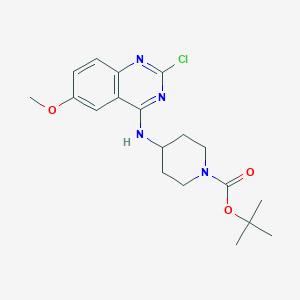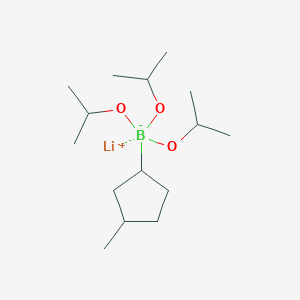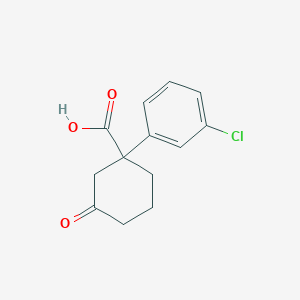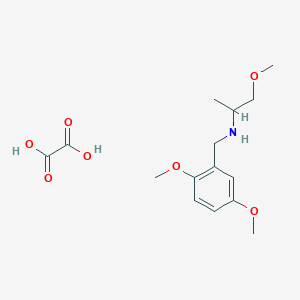
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is an organic compound with a complex structure that includes methoxy and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate typically involves multiple steps, starting with the preparation of the benzyl and amine components. The benzyl component can be synthesized through the methoxylation of benzyl derivatives, while the amine component is prepared through the alkylation of amines. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the amine group can produce secondary amines.
Aplicaciones Científicas De Investigación
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound can influence various biological processes, including neurotransmission and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dimethoxyphenethylamine): Shares the methoxy groups but differs in the amine structure.
(2-Methoxy-1-methyl-ethylamine): Similar amine structure but lacks the benzyl component.
(2,5-Dimethoxybenzaldehyde): Contains the methoxy groups but has an aldehyde functional group instead of an amine.
Uniqueness
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is unique due to its combination of methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C15H23NO7 |
|---|---|
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;oxalic acid |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
XQBANSPKSOSDGI-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NCC1=C(C=CC(=C1)OC)OC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


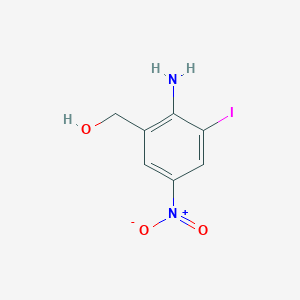
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)

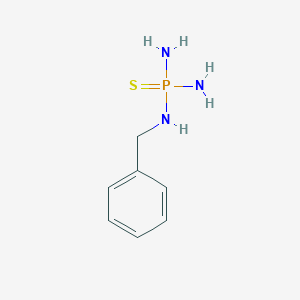
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)

![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
